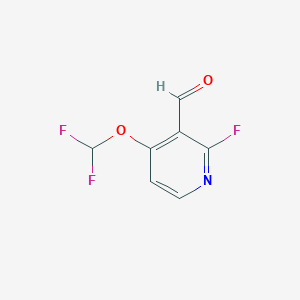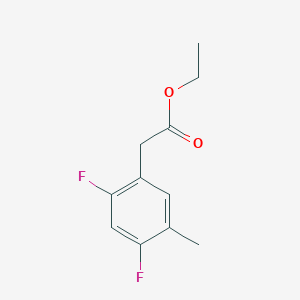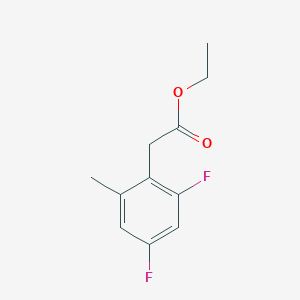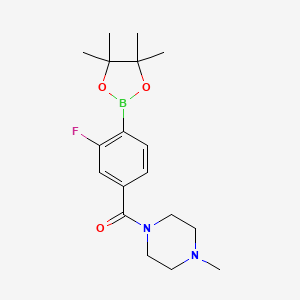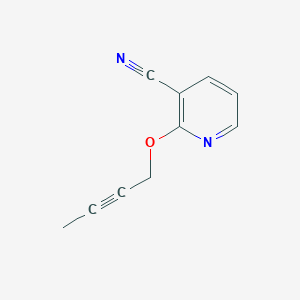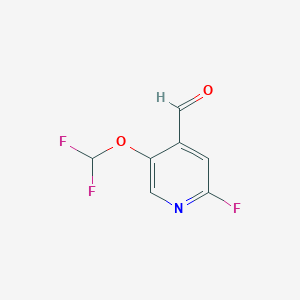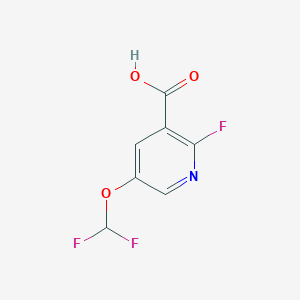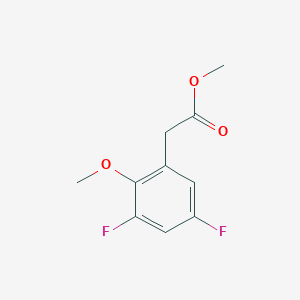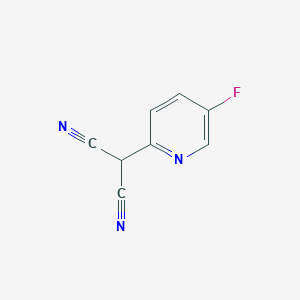
2-(5-Fluoropyridin-2-yl)malononitrile
Vue d'ensemble
Description
2-(5-Fluoropyridin-2-yl)malononitrile is a chemical compound with the molecular formula C8H4FN3 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-(5-Fluoropyridin-2-yl)malononitrile consists of a pyridine ring attached to a malononitrile group . The molecular weight of the compound is 161.14 g/mol.
Applications De Recherche Scientifique
1. Synthesis of Fluorinated Pyridines
- Application Summary: Fluoropyridines are used in the synthesis of various organic compounds due to their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application: The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and the Balts-Schiemann reaction .
- Results or Outcomes: The synthesis of fluoropyridines has led to the development of various compounds with potential applications in different fields, including local radiotherapy of cancer .
2. Synthesis of Highly Heterocyclic Fluorescent Molecules
- Application Summary: Pyrano[3,2-c]pyridines, which can be synthesized using 2-(5-Fluoropyridin-2-yl)malononitrile, are functionalized oxygen and nitrogen-containing heterocycles that have potential fluorescent properties .
- Methods of Application: The synthesis of these fluorescent molecules involves a multi-component reaction of 5-formyl-2’-deoxyuridine and 4-hydroxylpyridones and malononitrile .
- Results or Outcomes: The synthesized molecules showed high fluorescence intensity in the range of 70,000–75,000 a.u. when the concentration was equal to 10^-6 M .
3. Synthesis of Pyridothiadiazene 1,1-dioxides
- Application Summary: Pyridothiadiazene 1,1-dioxides, which can be synthesized using 2-amino-5-fluoropyridine (a derivative of fluoropyridines), act as AMPA potentiators .
- Methods of Application: The synthesis of these molecules involves a series of transformations starting from 2-amino-5-nitropyridine .
- Results or Outcomes: The synthesis of pyridothiadiazene 1,1-dioxides has led to the development of compounds with potential applications in various fields .
4. Synthesis of Polysubstituted Pyrans
- Application Summary: Polysubstituted pyrans, which can be synthesized using 2-(5-Fluoropyridin-2-yl)malononitrile, are functionalized oxygen and nitrogen-containing heterocycles .
- Methods of Application: The synthesis of these molecules involves a multi-component reaction of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate and malononitrile .
- Results or Outcomes: The synthesized molecules have potential biological, pharmacological, and optical applications .
5. Synthesis of Pyridothiadiazene 1,1-dioxides
- Application Summary: Pyridothiadiazene 1,1-dioxides, which can be synthesized using 2-amino-5-fluoropyridine (a derivative of fluoropyridines), act as AMPA potentiators .
- Methods of Application: The synthesis of these molecules involves a series of transformations starting from 2-amino-5-nitropyridine .
- Results or Outcomes: The synthesis of pyridothiadiazene 1,1-dioxides has led to the development of compounds with potential applications in various fields .
6. Synthesis of Polysubstituted Pyrans
- Application Summary: Polysubstituted pyrans, which can be synthesized using 2-(5-Fluoropyridin-2-yl)malononitrile, are functionalized oxygen and nitrogen-containing heterocycles .
- Methods of Application: The synthesis of these molecules involves a multi-component reaction of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate and malononitrile .
- Results or Outcomes: The synthesized molecules have potential biological, pharmacological, and optical applications .
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-fluoropyridin-2-yl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDITLUCPDUPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyridin-2-yl)malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



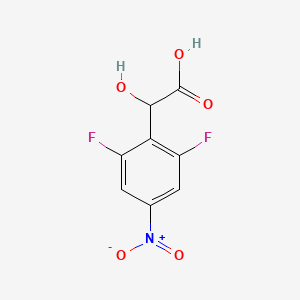
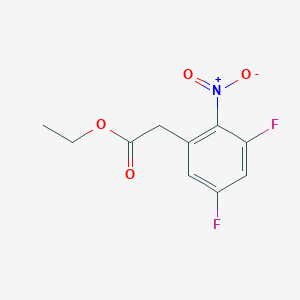
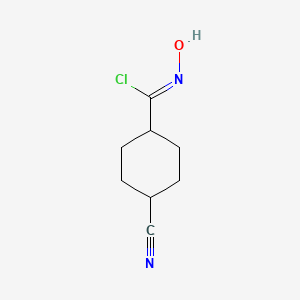
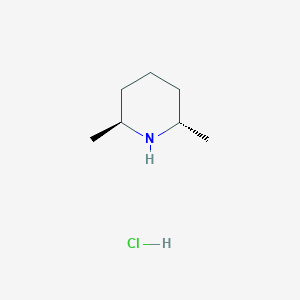
![6-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B1412950.png)
